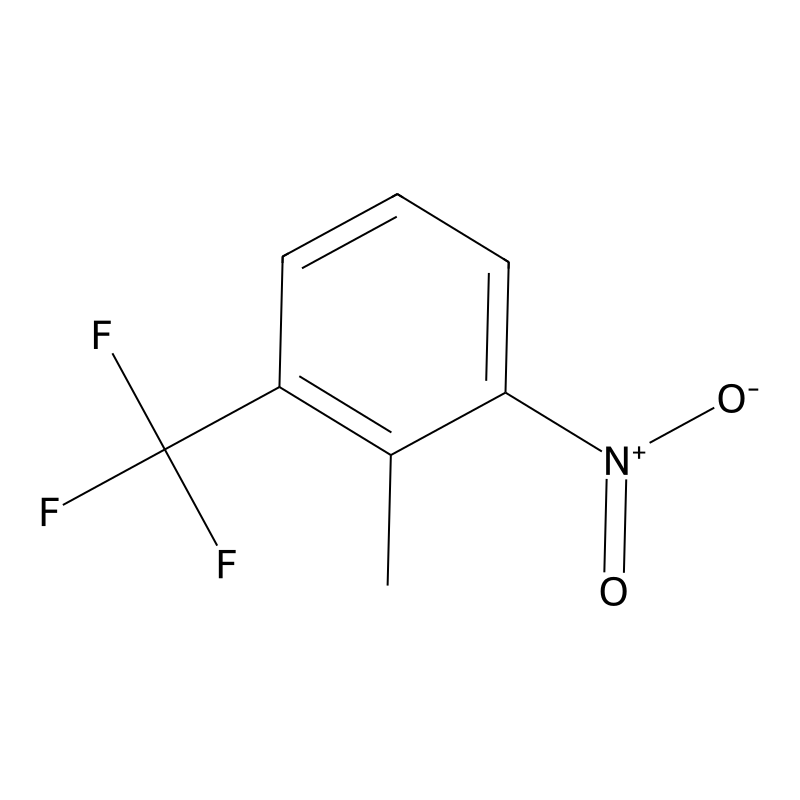2-Methyl-3-nitrobenzotrifluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
The presence of reactive functional groups like the nitro (-NO2) and trifluoromethyl (-CF3) groups suggests potential applications in organic synthesis as a building block for the preparation of more complex molecules. Studies have explored the use of similar nitro- and trifluoromethyl-containing aromatic compounds in the synthesis of pharmaceuticals and other functional materials [].
Material Science:
The aromatic ring and electron-withdrawing groups in 2-Methyl-3-nitrobenzotrifluoride could impart interesting properties relevant to material science applications. For example, similar compounds have been investigated for their potential use in liquid crystals and organic light-emitting diodes (OLEDs) due to their ability to self-assemble and their electronic properties [].
2-Methyl-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of a nitro group and trifluoromethyl groups attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 205.14 g/mol. The compound appears as a light yellow liquid and is noted for its high toxicity, particularly when ingested or inhaled, which can lead to severe health effects including skin irritation and serious eye damage .
- Nitration: It can undergo further nitration to introduce additional nitro groups under specific conditions.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron or zinc in acidic conditions.
- Electrophilic Substitution: The electron-withdrawing nature of the trifluoromethyl group can direct electrophilic substitutions at the ortho or para positions relative to itself, affecting reactivity patterns in synthetic applications .
The synthesis of 2-Methyl-3-nitrobenzotrifluoride typically involves several steps:
- Nitration of Benzotrifluoride: Benzotrifluoride is nitrated using concentrated nitric and sulfuric acids to yield 3-nitrobenzotrifluoride.
- Methylation: The resulting 3-nitrobenzotrifluoride undergoes methylation using dimethyloxosulfonium methylide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran, yielding 2-Methyl-3-nitrobenzotrifluoride .
- Purification: The final product is purified through standard techniques such as distillation or recrystallization.
2-Methyl-3-nitrobenzotrifluoride finds applications primarily in the field of organic synthesis. Its derivatives are often used in:
- Pharmaceuticals: As intermediates in the synthesis of biologically active compounds.
- Agricultural Chemicals: In the formulation of pesticides and herbicides due to its reactivity and ability to form stable derivatives.
- Material Science: As a precursor for developing materials with specific electronic properties due to the presence of fluorine atoms .
Several compounds share structural similarities with 2-Methyl-3-nitrobenzotrifluoride, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Nitrobenzotrifluoride | C7H4F3NO2 | Lacks methyl group; used in similar applications |
| 2-Methylbenzotrifluoride | C8H7F3 | No nitro group; less toxic |
| 4-Nitrotoluene | C7H6N2O2 | Different positioning of nitro group; more common in explosives |
| 2-Nitrotoluene | C7H6N2O2 | Similar toxicity profile; used in dye synthesis |
Uniqueness
What sets 2-Methyl-3-nitrobenzotrifluoride apart from these similar compounds is its combination of both a trifluoromethyl group and a nitro group on the aromatic ring, which enhances its reactivity and potential applications in specialized chemical syntheses. Its unique electronic properties due to the fluorine atoms also make it a candidate for advanced material applications where electronic characteristics are crucial .
XLogP3
GHS Hazard Statements
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (66.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








